molecular formula C15H13N3O3S B12914240 2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide CAS No. 89441-35-0

2-(1-Hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12914240
CAS No.: 89441-35-0
M. Wt: 315.3 g/mol
InChI Key: PFEXQXKIAZCHOZ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or through a Grignard reaction followed by oxidation.

    Thiazole Ring Formation: The thiazole ring can be constructed by reacting the appropriate thioamide with α-haloketones.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using thiazole-2-amine and the quinoline-3-carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxamide group to an amine.

    Substitution: The quinoline and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions on the quinoline ring may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole rings are known to interact with biological macromolecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxamide: A simpler analogue with similar core structure.

    Thiazole-2-yl derivatives: Compounds with similar thiazole ring structures.

    Hydroxyethylquinolines: Compounds with hydroxyethyl groups attached to the quinoline ring.

Uniqueness

4-Hydroxy-2-(1-hydroxyethyl)-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of functional groups and ring structures, which may confer distinct biological and chemical properties compared to its analogues.

Properties

CAS No.

89441-35-0

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-8(19)12-11(14(21)18-15-16-6-7-22-15)13(20)9-4-2-3-5-10(9)17-12/h2-8,19H,1H3,(H,17,20)(H,16,18,21)

InChI Key

PFEXQXKIAZCHOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)C2=CC=CC=C2N1)C(=O)NC3=NC=CS3)O

Origin of Product

United States

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